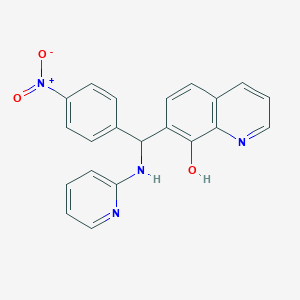

7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NQDI-1 and is a small molecule inhibitor of the protein kinase, RIPK1.

Applications De Recherche Scientifique

Antimalarial Activity

A related compound, part of a series including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, demonstrated significant antimalarial potency against Plasmodium berghei in mice. This class of compounds showed excellent activity against resistant strains of the parasite and promising pharmacokinetic properties for extended protection against infection even after oral administration, suggesting potential for clinical trials in humans (Werbel et al., 1986).

Antibacterial Agents

Research on derivatives of 8-hydroxyquinoline, including a compound structurally similar to 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, identified them as potent inhibitors of type III secretion (T3S) in Yersinia pseudotuberculosis. These compounds effectively targeted both extracellular and intracellular pathogens, including Chlamydia trachomatis, in cell-based infection models (Enquist et al., 2012).

Colorimetric Chemosensor

A colorimetric chemosensor based on a Schiff base derivative of this compound was developed for highly selective sensing of cyanide in aqueous solution. The sensor demonstrated a unique selectivity for cyanide, showing a color change only in its presence and not in response to other anions (Na et al., 2014).

Antitumor Agents

Compounds structurally related to 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, such as 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showed potent anti-proliferative activity against various human cancer cell lines. Their cytotoxic activity against cancer cells, coupled with weak inhibitory activity toward normal cells, highlighted their potential as antitumor agents (Huang et al., 2013).

Anti-Corrosion Performance

A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives, which are structurally similar, revealed their effectiveness in protecting mild steel in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting their potential as corrosion inhibitors (Douche et al., 2020).

Antibacterial, Spectral, and Thermal Properties

Research on [1,2,4-triazolo][3,4-b][1,3,4]thiadiazine based heterochelates, which are structurally related, explored their antibacterial activity. These compounds were also characterized for their spectral and thermal properties, indicating their potential in various applications (Oza et al., 2011).

Propriétés

IUPAC Name |

7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(11-8-14-4-3-13-23-20(14)21)19(24-18-5-1-2-12-22-18)15-6-9-16(10-7-15)25(27)28/h1-13,19,26H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOMKLVEVRNVMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)

![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)

![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)

![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)

![Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2564607.png)